molecular formula C6H9BClNO2 B2750898 4-Methylpyridine-3-boronic acid, HCl CAS No. 1072952-40-9; 1428882-29-4

4-Methylpyridine-3-boronic acid, HCl

Cat. No.: B2750898
CAS No.: 1072952-40-9; 1428882-29-4
M. Wt: 173.4
InChI Key: KVQXGNHFJHDMBH-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-boronic acid (CAS: 148546-82-1) is a heterocyclic boronic acid derivative with a pyridine ring substituted at the 3-position by a boronic acid (-B(OH)₂) group and at the 4-position by a methyl (-CH₃) group. Its molecular formula is C₆H₈BNO₂, with a molecular weight of 136.95 g/mol . The compound is typically available as a 90% pure liquid or solid (melting point: 164–178°C) . It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry .

Safety Profile: Classified as a skin and eye irritant, it requires handling under ventilated conditions and personal protective equipment (PPE) .

Properties

IUPAC Name

(4-methylpyridin-3-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4,9-10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQXGNHFJHDMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

6-Methylpyridine-3-boronic Acid Hydrochloride

  • Molecular Formula: C₆H₉BClNO₂
  • CAS : 2096333-73-0
  • Key Differences :
    • Substitution: Methyl group at the 6-position instead of the 4-position.
    • Hydrochloride Salt : Enhances solubility in polar solvents compared to the free acid form .
    • Reactivity : Steric hindrance at the 6-position may reduce coupling efficiency in Suzuki reactions compared to 4-methyl derivatives .

5-Chloro-6-isopropoxypyridine-3-boronic Acid

  • Molecular Formula: C₈H₁₀BClNO₃
  • CAS : 1150114-69-4
  • Key Differences: Substituents: Chloro (-Cl) and isopropoxy (-OCH(CH₃)₂) groups introduce electron-withdrawing and bulky effects. The isopropoxy group increases steric hindrance, further affecting reaction kinetics .

2,6-Difluoropyridine-3-boronic Acid

  • Molecular Formula: C₅H₄BF₂NO₂
  • CAS : 136466-94-9
  • Key Differences :
    • Electron Effects : Fluorine substituents at the 2- and 6-positions create strong electron-withdrawing effects, activating the boronic acid for coupling reactions.
    • Applications : Preferred in reactions requiring high reactivity, such as synthesizing fluorinated pharmaceuticals .

4-Methoxyphenylboronic Acid

  • Molecular Formula : C₇H₉BO₃
  • CAS : 136236-71-6
  • Key Differences :
    • Aromatic vs. Heterocyclic : Unlike pyridine-based boronic acids, this compound has a benzene ring with a methoxy (-OCH₃) group.
    • Reactivity : The electron-donating methoxy group stabilizes the boronic acid but may reduce reactivity in Suzuki couplings compared to pyridine derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Reactivity Features
4-Methylpyridine-3-boronic acid C₆H₈BNO₂ 136.95 3-B(OH)₂, 4-CH₃ 164–178 Moderate steric hindrance, high coupling efficiency
6-Methylpyridine-3-boronic acid HCl C₆H₉BClNO₂ 173.41 3-B(OH)₂, 6-CH₃, HCl salt N/A Enhanced solubility, reduced steric hindrance at 4-position
5-Chloro-6-isopropoxypyridine-3-boronic acid C₈H₁₀BClNO₃ 215.44 3-B(OH)₂, 5-Cl, 6-OCH(CH₃)₂ N/A Low reactivity due to electron-withdrawing Cl and steric bulk
2,6-Difluoropyridine-3-boronic acid C₅H₄BF₂NO₂ 172.90 3-B(OH)₂, 2-F, 6-F N/A High reactivity from electron-withdrawing F groups

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 4-methylpyridine-3-boronic acid via Grignard reactions?

Answer: The Grignard reaction between 3-bromo-4-methylpyridine and a boronic acid ester (e.g., pinacol ester) requires anhydrous conditions, typically in tetrahydrofuran (THF) at −78°C to room temperature. Use magnesium turnings activated with iodine, and maintain inert gas (N₂/Ar) to prevent oxidation. Post-reaction, quenching with 3 M HCl yields the boronic acid. Ensure stoichiometric control of the boronic ester (1:1.2 molar ratio) to minimize side products .

Q. Q2. How can purification challenges due to hygroscopic intermediates be addressed?

Answer: Hygroscopic intermediates (e.g., boronic acid derivatives) require rapid handling under dry N₂. Use lyophilization or vacuum drying (<1 mmHg, 40°C) for solids. For liquid-liquid extraction, employ ethyl acetate/water mixtures with 1% NaCl to reduce solubility losses. Confirm purity via H₂O content analysis (Karl Fischer titration) and NMR .

Stability & Derivatization

Q. Q3. What derivatization strategies improve the stability of 4-methylpyridine-3-boronic acid for storage?

Answer: Convert the boronic acid to its pinacol ester using 1,2-bis(dimethylamino)ethane (DMAE) as a catalyst in dichloromethane (DCM). This reduces hygroscopicity and enhances shelf life. Store derivatives at 0–6°C under argon .

Q. Q4. How does HCl affect the stability of the boronic acid during synthesis?

Answer: Excess HCl during protonation can lead to deboronation. Neutralize post-quench with NaHCO₃ (pH 6–7) and monitor via inline pH probes. Use cold HCl (0–5°C) to slow degradation kinetics .

Advanced Reaction Design

Q. Q5. How can Suzuki-Miyaura cross-coupling efficiency be optimized with 4-methylpyridine-3-boronic acid?

Answer: Use Pd(PPh₃)₄ (2 mol%) in a 1:1 DME/H₂O solvent system with K₂CO₃ (3 eq.) at 80°C. Pre-purify the boronic acid via recrystallization (ethanol/water 3:1) to remove boroxine by-products, which inhibit coupling. Monitor conversion via HPLC (C18 column, 254 nm) .

Q. Q6. What mechanistic insights explain low yields in aryl halide coupling reactions?

Answer: Competitive protodeboronation occurs under basic conditions. Mitigate this by:

  • Reducing reaction time (<4 hrs).
  • Adding phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity.
  • Substituting K₂CO₃ with Cs₂CO₃ for milder basicity .

Analytical & Contradiction Resolution

Q. Q7. What analytical methods resolve contradictions in reported purity values?

Answer: Combine orthogonal techniques:

  • Quantitative ¹¹B NMR (CDCl₃, 128 MHz) quantifies free boronic acid vs. esters.
  • HPLC-MS (ESI+) identifies hydrolyzed by-products (e.g., 4-methylpyridine-3-ol).
  • Elemental analysis validates C/H/N ratios, detecting residual solvents (e.g., THF) .

Q. Q8. How can trace metal contaminants from catalysts be quantified?

Answer: Use ICP-MS after digesting samples in HNO₃/H₂O₂ (3:1). Limit Pd residues to <10 ppm (per ICH Q3D). Chelating resins (e.g., QuadraSil® AP) post-synthesis reduce Pd levels .

Safety & Handling

Q. Q9. What safety protocols are critical when handling HCl in boronic acid synthesis?

Answer:

  • Use corrosion-resistant reactors (glass-lined or Hastelloy).
  • Neutralize waste HCl with Ca(OH)₂ before disposal.
  • Monitor airborne HCl with real-time gas sensors (OSHA PEL: 5 ppm) .

Advanced Mechanistic Studies

Q. Q10. How do solvent polarity and Brønsted acidity influence boronic acid reactivity?

Answer: Polar aprotic solvents (DMF, DMSO) stabilize the boronate anion, enhancing electrophile interactions. Low pH (<5) shifts equilibrium to the trigonal boronic acid, reducing nucleophilicity. Solvent screening via Kamlet-Taft parameters optimizes reaction rates .

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